N-(Phenylcarbamoyl)-L-alanyl-L-alanine
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Overview
Description
N-(Phenylcarbamoyl)-L-alanyl-L-alanine is a dipeptide derivative that features a phenylcarbamoyl group attached to the amino acid L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)-L-alanyl-L-alanine typically involves the coupling of L-alanine with a phenylcarbamoyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large volumes of reagents, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(Phenylcarbamoyl)-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the phenylcarbamoyl group can yield aniline derivatives.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives
Reduction: Aniline derivatives
Substitution: Various substituted phenylcarbamoyl derivatives
Scientific Research Applications
N-(Phenylcarbamoyl)-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound in the study of peptide bond formation and stability.
Biology: Investigated for its role in enzyme-substrate interactions, particularly in protease studies.
Medicine: Explored as a potential lead compound in the development of peptide-based drugs.
Industry: Utilized in the synthesis of peptide-based materials and as a building block in combinatorial chemistry.
Mechanism of Action
The mechanism of action of N-(Phenylcarbamoyl)-L-alanyl-L-alanine involves its interaction with specific enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, influencing their activity. The compound can also act as a competitive inhibitor, blocking the substrate binding site and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
- N-(Phenylcarbamoyl)-L-alanine
- N-(Phenylcarbamoyl)-L-valine
- N-(Phenylcarbamoyl)-L-leucine
Comparison: N-(Phenylcarbamoyl)-L-alanyl-L-alanine is unique due to its dipeptide structure, which provides additional sites for interaction with enzymes compared to its single amino acid counterparts. This structural complexity can enhance its binding affinity and specificity, making it a valuable compound in the study of enzyme kinetics and drug design.
Properties
CAS No. |
827613-33-2 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(phenylcarbamoylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17N3O4/c1-8(11(17)14-9(2)12(18)19)15-13(20)16-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,17)(H,18,19)(H2,15,16,20)/t8-,9-/m0/s1 |
InChI Key |
MNEKYAYAHPYBBQ-IUCAKERBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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